Nolasiban
CAS No.: 1477482-19-1
Cat. No.: VC0527381
Molecular Formula: C20H22N2O3
Molecular Weight: 338.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1477482-19-1 |
|---|---|
| Molecular Formula | C20H22N2O3 |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | [(2S,4Z)-2-(hydroxymethyl)-4-methoxyiminopyrrolidin-1-yl]-[4-(2-methylphenyl)phenyl]methanone |
| Standard InChI | InChI=1S/C20H22N2O3/c1-14-5-3-4-6-19(14)15-7-9-16(10-8-15)20(24)22-12-17(21-25-2)11-18(22)13-23/h3-10,18,23H,11-13H2,1-2H3/b21-17-/t18-/m0/s1 |
| Standard InChI Key | OLUJSZLBWZWGJT-HGBKYHTQSA-N |
| Isomeric SMILES | CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3C/C(=N\OC)/C[C@H]3CO |
| SMILES | CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3CO |
| Canonical SMILES | CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3CO |
| Appearance | Solid powder |
Introduction
Overview and Pharmacological Properties
Nolasiban is an orally active oxytocin receptor antagonist specifically developed to enhance the efficiency of assisted reproductive technologies. It functions as a competitive and reversible antagonist at the oxytocin receptor with a Ki value of 52 nM, demonstrating significant selectivity over related vasopressin receptors V1a, V1b, and V2 . The compound's development was based on the rationale that by blocking oxytocin receptors, it could inhibit uterine contractions that might interfere with embryo implantation during in-vitro fertilization procedures.
In preclinical studies, nolasiban demonstrated the ability to inhibit both spontaneous and oxytocin-induced uterine contractions in both in vivo models and in vitro laboratory settings . This pharmacological action was considered potentially beneficial for improving embryo implantation rates during assisted reproduction by creating a more favorable uterine environment during the critical implantation window.
Mechanism of Action
The primary mechanism of action of nolasiban centers on its antagonism of the oxytocin receptor. Oxytocin is a hormone that stimulates uterine contractions by binding to its receptors in the myometrium. By competitively binding to these receptors, nolasiban prevents oxytocin from exerting its contractile effects on the uterus .
This mechanism is particularly relevant in the context of embryo transfer during in-vitro fertilization procedures. Increased uterine contractility during and after embryo transfer has been associated with reduced implantation rates. By inhibiting these contractions, nolasiban was hypothesized to create a more receptive uterine environment for embryo implantation, potentially increasing pregnancy rates .
A dedicated mechanism of action study was conducted to investigate nolasiban's effects on uterine contractions, endometrial perfusion, and endometrial gene expression. This randomized, double-blind, parallel-group study enrolled 45 healthy pre-menopausal women who received either placebo, 900 mg, or 1800 mg of nolasiban on the day corresponding to blastocyst transfer . Ultrasonographic measurements of uterine contractions were performed to assess the compound's effects on uterine activity.
Pharmacokinetic Profile
The pharmacokinetic properties of nolasiban have been characterized in phase 1 clinical studies. Following oral administration in a fasted state, nolasiban demonstrated rapid absorption, with plasma concentrations detectable from the first sampling time point at 0.5 hours post-dose . The time to maximum concentration (Tmax) ranged between 2 and 8 hours post-dose across study participants.
Detailed pharmacokinetic parameters from a single-dose study are presented in Table 1:
| Nolasiban dosage, mg | Mean Cmax, ng/mL (± SD) | Maximum individual Cmax, ng/mL | Median Tmax (hours) | AUC 0–24 h, ng/mL (± SD) |
|---|---|---|---|---|
| 900 | 3754.6 ± 815.9 | 6080 | 3.9 | 45,418.8 ± 7957.9 |
| 1800 | 7692.0 ± 1640.8 | 10,500 | 4.0 | 103,718.4 ± 18,990.8 |
Table 1: Pharmacokinetic parameters following single oral doses of nolasiban in healthy female volunteers
The pharmacokinetic data revealed several notable characteristics of nolasiban:
Clinical Development Program
The clinical development program for nolasiban was conducted by ObsEva SA, a biopharmaceutical company focused on women's reproductive health. ObsEva licensed nolasiban from Merck in 2013 and held exclusive global commercialization rights to the compound .
The development program included several clinical trials designed to evaluate the efficacy and safety of nolasiban in improving pregnancy rates following embryo transfer in in-vitro fertilization procedures. The most advanced of these was the IMPLANT 4 trial, a phase 3 confirmatory study conducted in Europe .
Prior to IMPLANT 4, earlier phase clinical trials had suggested potential benefits of nolasiban in assisted reproduction, leading to the advancement of the compound into the confirmatory phase 3 program. Additionally, the FDA had cleared ObsEva to conduct a phase 3 IMPLANT 3 trial in the United States, indicating regulatory support for the continued clinical evaluation of the compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume